molecular formula C12H18N2O2 B8794065 (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

Cat. No.: B8794065
M. Wt: 222.28 g/mol
InChI Key: RASDPMXCBLHKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE typically involves multiple steps. One common method includes the reaction of 2-aminoacetamide with 1-hydroxy-1-phenylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1-hydroxy-1-phenylpropan-2-yl)acetamide
  • N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide

Uniqueness

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3

InChI Key

RASDPMXCBLHKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN

Origin of Product

United States

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